molecular formula C12H15N3OS B1386594 (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol CAS No. 1086376-68-2

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Cat. No. B1386594
M. Wt: 249.33 g/mol
InChI Key: BTBMQNURYLJSBS-UHFFFAOYSA-N
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Description

“(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol” is a chemical compound that has been studied in various scientific contexts . It is related to the thieno[2,3-d]pyrimidine class of compounds, which have been widely studied due to their structural relationship with purine bases and their easy synthetic access .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . For example, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of “(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol” is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system composed of a thiophene ring fused with a pyrimidine ring . This core is substituted at the 4-position with a piperidin-4-yl group, which in turn is substituted at the 1-position with a methanol group .


Chemical Reactions Analysis

The chemical reactions involving “(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol” and related compounds have been studied . For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol” can be inferred from its structure and the properties of similar compounds . For instance, the presence of the thieno[2,3-d]pyrimidine core suggests that this compound may have aromatic properties, while the piperidin-4-yl and methanol groups suggest that it may have basic and polar properties, respectively .

Future Directions

Thieno[2,3-d]pyrimidines, including “(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol”, are a promising class of compounds for the development of new therapeutic agents . Future research could focus on optimizing these compounds to improve their potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)11-10-3-6-17-12(10)14-8-13-11/h3,6,8-9,16H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBMQNURYLJSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227453
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

CAS RN

1086376-68-2
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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